tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate
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Description
Scientific Research Applications
Metal-free C3-alkoxycarbonylation
This process involves the synthesis of quinoxaline-3-carboxylates and analogues, which are crucial in bioactive natural products and synthetic drugs. A study by Xie et al. (2019) presented a facile protocol for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, highlighting a metal- and base-free condition that simplifies the synthesis of these motifs from simple raw materials under mild conditions (Xie et al., 2019).
Preparation and Study of Carbazoles
Mudadu et al. (2008) explored the preparation of 1,8-di(pyrid-2'-yl)carbazoles through Stille-type coupling, demonstrating the structural flexibility and potential for H-bonding interactions within carbazole derivatives, which could be leveraged in the design of new materials or pharmacophores (Mudadu, Singh, & Thummel, 2008).
Reductive Cleavage of Aromatic Carboxamides
Ragnarsson et al. (2001) detailed a method for the regiospecific cleavage of C(O)-N bonds under mild reductive conditions, facilitating the synthesis of Boc-protected (benzyl)amine. This technique is significant for the selective modification of aromatic and heteroaromatic N-benzyl carboxamides, offering a pathway to nearly quantitative yields of desired products (Ragnarsson, Grehn, Maia, & Monteiro, 2001).
Synthesis of Bioactive Oxadiazole Analogs
The research by Maftei et al. (2013) on synthesizing 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties underlines the potential of tert-butyl compounds in generating compounds with notable antitumor activity. This illustrates the relevance of tert-butyl carbamates in creating bioactive molecules with potential pharmaceutical applications (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
properties
IUPAC Name |
tert-butyl N-[(3S)-1-quinazolin-4-ylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-12-8-9-21(10-12)15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,20,22)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMVFEYNINGLBE-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate |
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